molecular formula C20H25N3O6S B2566343 N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251606-02-6

N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2566343
CAS No.: 1251606-02-6
M. Wt: 435.5
InChI Key: BIOROBNJFMJLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridin-2-one core substituted at the 3-position with a piperidin-1-ylsulfonyl group and an acetamide side chain linked to a 3,5-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-28-16-11-15(12-17(13-16)29-2)21-19(24)14-22-8-6-7-18(20(22)25)30(26,27)23-9-4-3-5-10-23/h6-8,11-13H,3-5,9-10,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOROBNJFMJLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A 3,5-dimethoxyphenyl moiety.
  • A pyridine ring substituted with a piperidine group and an oxosulfonyl side chain.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives of pyridine and piperidine have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.

Anticancer Activity

Compounds with similar structural motifs have been evaluated for anticancer properties. A study indicated that certain piperidine derivatives exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Although direct studies on the target compound are needed, the presence of piperidine suggests a promising avenue for anticancer activity.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Piperidine derivatives are known for their interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Research into similar compounds has indicated anxiolytic and antidepressant properties . Further investigation into this compound could elucidate its role in neuropharmacology.

Case Studies

  • Antibacterial Efficacy : In vitro studies on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. These findings suggest that the target compound may also exhibit similar effects.
  • Cytotoxicity in Cancer Models : A derivative with a similar backbone was tested in various cancer cell lines, showing IC50 values below 10 µM, indicating strong cytotoxicity. This points to the need for further exploration of this compound's anticancer potential.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against pathogens
AnticancerCytotoxicity in cancer cell lines
NeuropharmacologicalPotential anxiolytic effects

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C15H20N4O4SC_{15}H_{20}N_{4}O_{4}S, which includes a piperidine ring, a pyridine moiety, and methoxy groups. The structural complexity allows for diverse interactions with biological targets.

Antidepressant Activity

Recent studies have indicated that derivatives of compounds similar to N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide exhibit selective serotonin receptor agonism. For example, the 2,5-dimethoxyphenylpiperidines have been identified as novel selective 5-HT2A receptor agonists, suggesting potential antidepressant properties .

Antimicrobial Properties

Research into piperidine derivatives has revealed antimicrobial activities against various pathogens. Compounds with similar structures have shown efficacy against both bacterial and fungal strains. For instance, derivatives were tested against Xanthomonas axonopodis and Fusarium solani, demonstrating significant inhibition .

Anticancer Potential

Studies have explored the anticancer potential of piperidine-based compounds. The sulfonamide group in the structure may enhance the compound's ability to target cancer cells selectively. Investigations into structure-activity relationships (SAR) have highlighted that modifications to the piperidine ring can significantly affect cytotoxicity against different cancer cell lines .

Study 1: Antidepressant Effects

A study published in Pharmacology Research investigated the antidepressant effects of similar piperidine derivatives. The findings indicated that these compounds could reduce depressive-like behavior in animal models, correlating with increased serotonin levels in the brain .

Study 2: Antimicrobial Efficacy

In another study, researchers synthesized a series of piperidine derivatives and assessed their antimicrobial activity. The results showed that certain modifications led to enhanced efficacy against Ralstonia solanacearum, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Structural Differences Key Properties/Activity Reference
N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide 3-chlorophenyl substituent; sulfonyl group at pyridinone 5-position Discontinued (likely due to lower efficacy or toxicity)
YTH-60 2,6-dichloro-3,5-dimethoxyphenyl; vinyl-indazole core Multikinase inhibitor (IC₅₀ < 100 nM for VEGFR2, FGFR1); anti-fibrotic activity
(E)-N-(3,5-dimethoxyphenyl)-N-(5-oxopent-3-en-1-yl)acetamide (7h) Alkenyl chain instead of pyridinone-sulfonyl group Synthesized via Grubbs catalysis; no reported bioactivity
Compound 18 (Hedgehog inhibitor) Pyrazine-sulfonamide linker; 3,5-dimethoxyphenylamino group Targets PI4KIIIß; IC₅₀ = 0.8 µM
EP3222620B1 derivatives Piperidin-4-ylidene acetamide; quinoline core Anticandidate with M+1 = 524; kinase inhibition (unspecified)

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~449.5 2.1 (moderate lipophilicity) ~0.15 (aqueous)
YTH-60 ~625.5 4.3 (highly lipophilic) <0.01
Compound 7h ~333.4 1.8 ~1.2 (DMSO)
Compound 18 ~480.5 2.5 ~0.3

Notes:

  • The target compound’s lower molecular weight and balanced LogP suggest favorable drug-likeness compared to YTH-60 .
  • The 3-chlorophenyl analog’s higher LogP (estimated ~3.0) may limit solubility, contributing to its discontinuation .

Key Research Findings and Implications

Substituent Position Matters: The sulfonyl group at the pyridinone 3-position (target compound) vs. 5-position (3-chlorophenyl analog) may alter binding orientation in enzymatic pockets .

Dimethoxy vs. Dichloro : YTH-60’s dichloro-dimethoxyphenyl group enhances kinase affinity but reduces solubility, highlighting a trade-off between potency and bioavailability .

Scaffold Flexibility : Piperidine-sulfonyl (target) vs. piperidin-4-ylidene (EP3222620B1) groups show divergent pharmacological profiles, with the former favoring enzyme inhibition and the latter kinase modulation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step reactions, including condensation of pyridinone derivatives with sulfonamide intermediates. Critical steps include the use of ethanol and piperidine at 0–5°C for 2 hours to control reaction kinetics and minimize side products. Statistical design of experiments (DoE) can optimize parameters like temperature, solvent polarity, and catalyst loading to improve yield .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for functional group analysis (e.g., 3,5-dimethoxyphenyl and piperidinylsulfonyl groups), and HPLC with UV detection for purity assessment. X-ray crystallography or computational modeling (e.g., PubChem-derived InChI/SMILES data) validates stereochemistry .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodology : Start with in vitro assays targeting kinase inhibition (e.g., STAT3 pathway) or antimicrobial activity. Use cell viability assays (MTT or resazurin-based) and enzyme-linked immunosorbent assays (ELISA) to quantify IC₅₀ values. Include positive controls like known sulfonamide inhibitors for comparison .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?

  • Methodology : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and predict reaction pathways. Combine this with cheminformatics tools to screen substituent effects on reactivity. ICReDD’s integrated computational-experimental framework reduces trial-and-error by prioritizing viable synthetic routes .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodology : Conduct meta-analyses of published data, focusing on variables like assay conditions (pH, temperature), cell lines, or solvent systems. Use multivariate regression to identify confounding factors. For example, discrepancies in STAT3 inhibition may arise from variations in cellular permeability or off-target effects .

Q. How do structural modifications (e.g., substituent variation) impact structure-activity relationships (SAR)?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing 3,5-dimethoxyphenyl with halogenated aryl groups) and compare bioactivity. Use molecular docking to map interactions with target proteins (e.g., STAT3’s SH2 domain). Studies on similar sulfonamide-pyridinone hybrids show that electron-withdrawing groups enhance binding affinity .

Q. What advanced separation techniques improve the isolation of enantiomers or regioisomers during synthesis?

  • Methodology : Employ chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) for enantiomer resolution. For regioisomers, optimize gradient elution in reversed-phase HPLC or use crystallization-driven purification. Membrane-based separations (e.g., nanofiltration) can also isolate intermediates .

Q. How can kinetic and thermodynamic studies refine the compound’s stability under physiological conditions?

  • Methodology : Perform accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring to track degradation products. Use isothermal titration calorimetry (ITC) to study binding thermodynamics with serum proteins (e.g., albumin). Computational models like molecular dynamics predict hydrolysis-prone sites .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, PubChem, and computational platforms (e.g., quantum chemistry software) over commercial databases like BenchChem .
  • Experimental Design : Use fractional factorial designs (DoE) to minimize experiments while capturing variable interactions .
  • Validation : Cross-validate computational predictions with wet-lab experiments (e.g., synthetic yields, bioactivity assays) to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.